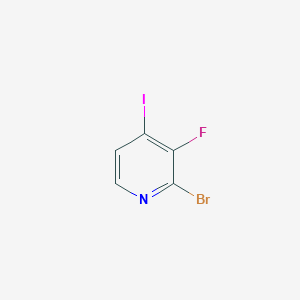

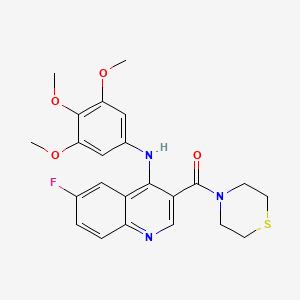

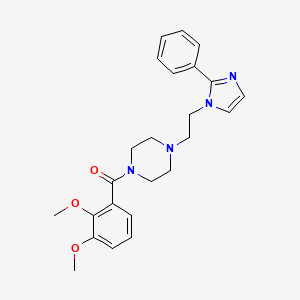

(6-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 6-Fluoro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related quinolone derivatives, which can be used to infer some aspects of the target compound's characteristics.

Synthesis Analysis

The synthesis of quinolone derivatives can be complex, involving multiple steps and various chemical reactions. For example, the synthesis of [(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]amine (6-MOQ-NH2) involves the use of 6-methoxy-4-quinolone (6-MOQ) as a starting material, which itself is an oxidation product derived from 5-methoxyindole-3-acetic acid . The convergent synthesis of trifluoromethyl-substituted quinolin-4-yl methanones is another example, starting from isatin and alky(aryl/heteroaryl) ketones and involving a [3+2] cyclocondensation reaction . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate functional groups and substituents.

Molecular Structure Analysis

Quinolone derivatives are known for their heterocyclic structure, which can be modified to include various substituents that affect the molecule's properties. For instance, the presence of methoxy groups, as seen in the furo[3,2-c]quinolin-4(5H)-ones, can influence the electronic distribution and reactivity of the molecule . The target compound's structure, with its trimethoxyphenyl amino group and thiomorpholino moiety, suggests a potential for complex interactions and stability characteristics.

Chemical Reactions Analysis

The reactivity of quinolone derivatives can vary significantly depending on their substitution pattern. The photoaddition of methoxy-substituted 4-hydroxyquinolin-2-one with alkenes to form furo[3,2-c]quinolin-4(5H)-ones is an example of a regioselective reaction that can be used to construct complex quinolone frameworks . The target compound, with its fluoro and thiomorpholino substituents, may also participate in unique chemical reactions, potentially including nucleophilic substitutions or cycloadditions.

Physical and Chemical Properties Analysis

Quinolone derivatives exhibit a range of physical and chemical properties. For example, 6-MOQ shows strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is not significantly affected by pH changes, indicating stability across a wide pH range . The target compound's physical and chemical properties, such as solubility, melting point, and reactivity, would be influenced by its molecular structure, particularly the electron-donating methoxy groups and the electron-withdrawing fluoro group.

Scientific Research Applications

Antiproliferative Activity Against Cancer Cell Lines

Quinoline derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. The 2-anilino-3-aroylquinolines, for instance, demonstrate remarkable antiproliferative activity, particularly against human lung cancer and prostate cancer cell lines. These compounds are potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis. This mechanism disrupts tubulin polymerization, a critical process for cell division, highlighting their potential as cancer therapeutic agents (Srikanth et al., 2016).

Fluorescence Labeling and Sensing

Quinoline derivatives are also prominent in fluorescence labeling and sensing applications. For example, 6-methoxy-4-quinolone (6-MOQ) exhibits strong fluorescence across a wide pH range, making it a valuable tool for biomedical analysis. Its characteristics include high stability against light and heat, and strong fluorescence unaffected by pH changes, demonstrating its utility in labeling and detection of biological substances (Hirano et al., 2004).

Spectroscopic Properties for Scientific Analysis

The spectroscopic properties of quinoline derivatives, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, have been studied for their application in solvents of various polarity and hydrogen-bonding abilities. These studies provide insights into the excited-state behaviors and molecular interactions of these compounds, facilitating their application in molecular spectroscopy and the development of optical materials (Al-Ansari, 2016).

Antibacterial Applications

Quinoline derivatives have been explored for their antibacterial properties. Novel compounds have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including strains resistant to methicillin. These findings suggest the potential of quinoline derivatives in developing new antibacterial agents to combat resistant bacterial infections (Kuramoto et al., 2003).

Mechanism of Action

Target of Action

Compounds containing the 3,4,5-trimethoxyphenyl group have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

It is known that the 3,4,5-trimethoxyphenyl group plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer .

Biochemical Pathways

Compounds containing the 3,4,5-trimethoxyphenyl group have been associated with diverse bioactivity effects, indicating their potential involvement in various biochemical pathways .

Result of Action

Compounds containing the 3,4,5-trimethoxyphenyl group have displayed notable anti-cancer effects and have shown promising anti-fungal, anti-bacterial, and antiviral properties .

properties

IUPAC Name |

[6-fluoro-4-(3,4,5-trimethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O4S/c1-29-19-11-15(12-20(30-2)22(19)31-3)26-21-16-10-14(24)4-5-18(16)25-13-17(21)23(28)27-6-8-32-9-7-27/h4-5,10-13H,6-9H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDUARASXZZYML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

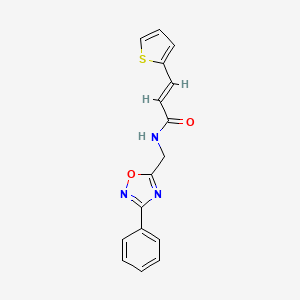

![N-(furan-2-ylmethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2531722.png)

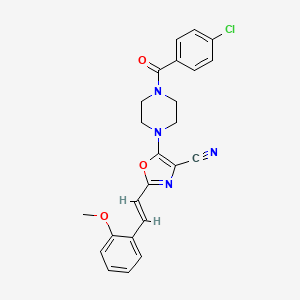

![N-(2,6-Difluorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2531723.png)

![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2531726.png)

![2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2531728.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531729.png)